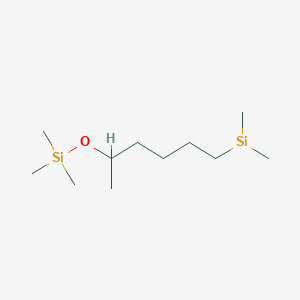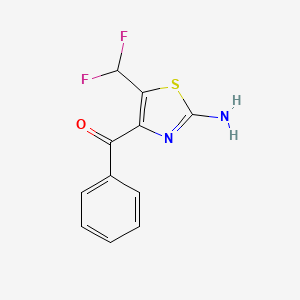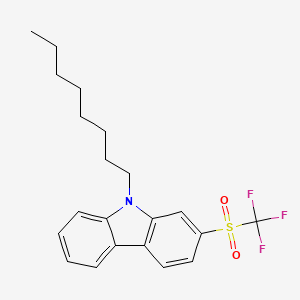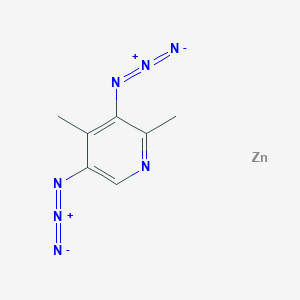![molecular formula C15H11ClN2O2 B15160757 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a building block in the synthesis of various biologically active molecules, particularly those targeting specific receptors in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)- typically involves multiple steps. One common method starts with the reaction of 4-chloro-7-azaindole with secondary butyllithium at low temperatures, followed by the addition of chloroformate . The intermediate product is then subjected to further reactions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amine derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of biological pathways and receptor interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
4-chloro-7-azaindole derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit fibroblast growth factor receptors makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C15H11ClN2O2 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
1-benzyl-4-chloropyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-11-6-7-18(9-10-4-2-1-3-5-10)14(11)17-8-12(13)15(19)20/h1-8H,9H2,(H,19,20) |
InChI Key |
VFJHPCVEKXUZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C(=CN=C32)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)

![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)

![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)

![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)

